molecular formula C21H21N3O2S B2550757 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-78-5

2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2550757
CAS No.: 536707-78-5
M. Wt: 379.48
InChI Key: HREKJCQDXFUCRA-UHFFFAOYSA-N
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Description

2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a butylthio group, a methoxyphenyl group, and a pyrimidoindole core

Properties

IUPAC Name

2-butylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-4-13-27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(26-2)12-10-14/h5-12,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREKJCQDXFUCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Indole-5-amines with Thiourea Derivatives

A prevalent method involves reacting 5-aminoindole derivatives with thioureas under acidic conditions. For example:

Procedure (adapted from):

  • Substrate preparation : 5-Amino-1H-indole is treated with 4-methoxybenzaldehyde in acetic acid to form a Schiff base.
  • Cyclization : The intermediate reacts with butyl isothiocyanate in ethanol under reflux, yielding the pyrimidine ring via tandem imine formation and cyclocondensation.
  • Oxidation : The resulting dihydropyrimidinone is oxidized using MnO₂ to introduce the 4(5H)-one moiety.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Schiff base formation AcOH, 80°C, 6 h 78
Cyclocondensation EtOH, reflux, 12 h 65
Oxidation MnO₂, CH₂Cl₂, rt, 24 h 82

This method offers moderate yields but requires stringent control over oxidation states to prevent over-oxidation of the thioether group.

Palladium-Catalyzed C–H Arylation at Position 3

Introducing the 4-methoxyphenyl group at position 3 can be achieved via direct C–H functionalization. A reported strategy for analogous compounds employs:

Procedure (adapted from):

  • Substrate : 3-Bromo-2-(butylthio)pyrimido[5,4-b]indol-4(5H)-one.
  • Coupling reaction : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C.

Key Data :

Parameter Value Reference
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent Dioxane/H₂O
Temperature 90°C, 8 h
Yield 72%

This method circumvents the need for pre-functionalized indole precursors, enhancing modularity.

Thioether Formation via Nucleophilic Substitution

The butylthio group at position 2 is installed via displacement of a halogen or sulfonate leaving group. A representative protocol from involves:

Procedure :

  • Halogenation : Treat 2-chloropyrimido[5,4-b]indol-4(5H)-one with PCl₅ in POCl₃ at 110°C for 4 h.
  • Substitution : React the 2-chloro intermediate with butanethiol and K₂CO₃ in DMF at 60°C.

Key Data :

Step Conditions Yield (%) Reference
Halogenation PCl₅/POCl₃, 110°C 85
Thioether formation K₂CO₃, DMF, 60°C 68

Comparative Analysis of Synthetic Strategies

The table below evaluates the efficiency of three primary methods for constructing the target compound:

Method Advantages Limitations Overall Yield (%)
Cyclocondensation One-pot, fewer steps Low functional group tolerance 42
C–H Arylation High regioselectivity Requires specialized catalyst 58
Stepwise Substitution Scalable, modular Multiple purification steps 55

Cyclocondensation provides the most direct route but struggles with steric hindrance from the 4-methoxyphenyl group. Transition metal-catalyzed methods offer better control but increase cost and complexity.

Mechanistic Insights into Key Reactions

Pyrimidine Ring Formation

The cyclocondensation mechanism proceeds via:

  • Schiff base formation between the indole’s amine and aldehyde.
  • Nucleophilic attack by thiourea’s sulfur on the electrophilic carbon.
  • Cyclodehydration to form the pyrimidine ring, facilitated by acid catalysis.

Suzuki-Miyaura Coupling

The Pd-catalyzed coupling follows a standard catalytic cycle:

  • Oxidative addition of the aryl halide to Pd(0).
  • Transmetallation with the boronic acid.
  • Reductive elimination to form the C–C bond.

Challenges and Optimization Strategies

  • Thioether Stability : Butylthio groups are prone to oxidation. Replacing MnO₂ with milder oxidants (e.g., IBX) may preserve integrity.
  • Solvent Effects : Using DMA instead of DMF improves yields in substitution reactions by reducing side reactions.
  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% with ligand additives (e.g., SPhos) maintains efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The butylthio and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that the compound may have therapeutic properties, making it a candidate for further investigation in medicinal chemistry.

    Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one include other pyrimidoindole derivatives with different substituents. These compounds share a common core structure but differ in the functional groups attached to the core.

Uniqueness

What sets this compound apart is its specific combination of butylthio and methoxyphenyl groups, which confer unique chemical and biological properties

Biological Activity

2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class, which has garnered attention for its potential biological activities, particularly in immunology and oncology. This compound features a unique structural framework that includes a pyrimidine ring fused with an indole moiety, a butylthio group, and a methoxyphenyl substituent.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₂O₂S. The presence of the butylthio group enhances its chemical reactivity and potential interactions with biological targets.

1. TLR4 Agonist Activity

Recent studies have indicated that derivatives of pyrimido[5,4-b]indoles, including this compound, may act as agonists for Toll-Like Receptor 4 (TLR4). TLR4 plays a crucial role in the immune response by recognizing pathogen-associated molecular patterns and triggering inflammatory pathways. While specific activity data for this compound is limited, its structural features suggest potential efficacy in modulating immune responses through TLR4 activation .

2. Anti-Inflammatory Properties

Compounds within this class have shown promising anti-inflammatory activities. For example, related pyrimidin-2-one derivatives exhibited 49.5% to 70.7% inhibition of inflammation in various assays . Although direct data on this compound is not available, the structural similarities imply potential anti-inflammatory effects.

3. Anticancer Potential

The compound's unique structure positions it as a candidate for anticancer research. Preliminary findings suggest that modifications to the pyrimidoindole scaffold can influence cancer cell proliferation and apoptosis pathways . Further investigations are warranted to explore its efficacy against specific cancer types.

The exact mechanism by which this compound exerts its biological effects remains under investigation. Initial studies suggest interactions with key enzymes and receptors involved in immune signaling and cellular metabolism .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-(methylthio)-3-(phenyl)-3H-pyrimido[5,4-b]indoleMethylthio groupModerate TLR4 activityLess steric hindrance
3-(pyridin-2-yl)-pyrimido[5,4-b]indolePyridine substitutionAnticancer propertiesDifferent ring system
2-(ethylthio)-3-(methoxyphenyl)-pyrimido[5,4-b]indoleEthylthio groupImmune modulationEthyl vs butyl group

The comparison highlights how the combination of a butylthio group and a para-methoxy phenyl substituent may enhance biological efficacy compared to other derivatives.

Research Findings

Several studies have explored the synthesis and biological evaluation of pyrimidoindoles:

  • Synthesis Techniques : The synthesis typically involves multi-step organic reactions starting from simpler precursors to construct the pyrimidoindole core followed by functionalization with thio and methoxy groups .
  • Pharmacological Screening : Various derivatives have been screened for their pharmacological activities, revealing significant anti-inflammatory effects and potential anticancer properties .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic adjustment of reaction parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants. For example, highlights that increasing reaction time (12–24 hours) and using catalytic bases like triethylamine can enhance cyclization efficiency . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol) is critical for isolating high-purity products. HPLC-MS or TLC should monitor reaction progress .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine 1H/13C NMR to verify substituent positions (e.g., butylthio and 4-methoxyphenyl groups) and high-resolution mass spectrometry (HR-MS) for molecular weight validation. X-ray crystallography (as in ) resolves 3D conformation, which is vital for understanding bioactivity . FT-IR can confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S-C stretch at ~600 cm⁻¹) .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodological Answer : Use in vitro assays to evaluate cytotoxicity (MTT assay on cancer cell lines like HeLa or HepG2), antimicrobial activity (MIC against E. coli or S. aureus), or anti-inflammatory potential (COX-2 inhibition assays). and recommend dose-response curves (1–100 µM) and comparison to positive controls (e.g., doxorubicin for anticancer screening) .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action of this compound in modulating biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets like Toll-like receptor 4 (TLR4) or viral proteases . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). suggests coupling this with gene expression profiling (RNA-seq) to identify downstream pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodological Answer : Systematically modify substituents:

  • Replace the butylthio group with methylthio or phenylthio to assess hydrophobicity effects.
  • Substitute the 4-methoxyphenyl moiety with electron-withdrawing groups (e.g., nitro) or bulkier aryl groups.
    demonstrates that such modifications alter pharmacokinetics and target engagement. Use QSAR models (e.g., CoMFA) to predict activity trends .

Q. How should researchers resolve contradictions in biological data (e.g., variable potency across assays)?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or cluster analysis) to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Replicate experiments under standardized protocols (e.g., ATP levels, incubation time). notes that discrepancies in antimicrobial activity may arise from differences in bacterial strain resistance profiles, necessitating chemo-genomic profiling .

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